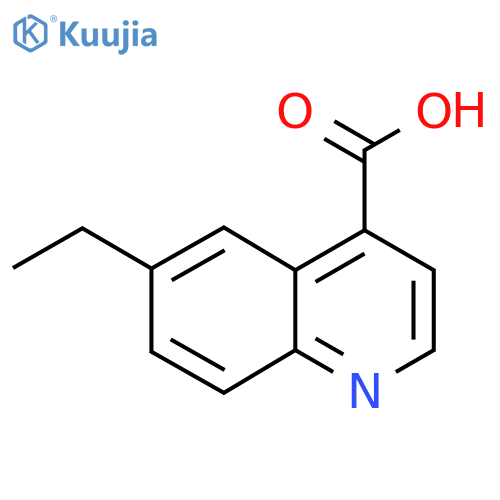Cas no 1516177-87-9 (6-Ethylquinoline-4-carboxylic acid)

1516177-87-9 structure
商品名:6-Ethylquinoline-4-carboxylic acid
6-Ethylquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- SB71156
- 1516177-87-9
- 6-Ethylquinoline-4-carboxylicacid
- 6-Ethylquinoline-4-carboxylic acid
-
- インチ: 1S/C12H11NO2/c1-2-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15)
- InChIKey: YBOFKSXPUZMEST-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CN=C2C=CC(CC)=CC2=1)=O
計算された属性
- せいみつぶんしりょう: 201.078978594g/mol
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.2Ų
6-Ethylquinoline-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM241425-1g |
6-Ethylquinoline-4-carboxylic acid |
1516177-87-9 | 97% | 1g |
$608 | 2021-08-04 | |
| Chemenu | CM241425-10g |
6-Ethylquinoline-4-carboxylic acid |
1516177-87-9 | 97% | 10g |
$1730 | 2021-08-04 | |
| Chemenu | CM241425-5g |
6-Ethylquinoline-4-carboxylic acid |
1516177-87-9 | 97% | 5g |
$1262 | 2021-08-04 | |
| Chemenu | CM241425-1g |
6-Ethylquinoline-4-carboxylic acid |
1516177-87-9 | 97% | 1g |
$644 | 2022-09-02 |
6-Ethylquinoline-4-carboxylic acid 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
1516177-87-9 (6-Ethylquinoline-4-carboxylic acid) 関連製品
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
